Compound Description: AACBA is a P2X7 antagonist. [] In vitro studies revealed its potent inhibition of human P2X7-mediated calcium flux and quinolinium dye uptake. [] AACBA exhibited dose-dependent reduction of lipopolysaccharide-induced plasma interleukin-6 release and prevented or reversed carrageenan-induced paw edema and mechanical hypersensitivity in acute in vivo models of pain and inflammation. []
Relevance: AACBA shares the core benzamide structure with 2-chloro-6-fluoro-N-(3-hydroxy-3-(thiophen-2-yl)propyl)benzamide, differing primarily in the substituents attached to the benzamide ring and the nitrogen atom. Both compounds fall under the benzamide class. The presence of a chlorine substituent on the benzamide ring is another commonality.
Compound Description: Compound 1f demonstrated potent bactericidal activity against methicillin-resistant Staphylococcus aureus (MRSA). [] Time-kill assays indicated a rapid concentration-dependent bactericidal effect against MRSA. []
Relevance: Compound 1f belongs to the 2-hydroxybenzamide class, similar to 2-chloro-6-fluoro-N-(3-hydroxy-3-(thiophen-2-yl)propyl)benzamide. Both compounds feature a chlorine substituent and a hydroxyl group on the benzamide ring.
Compound Description: Compound 1g is a 2-hydroxybenzamide derivative evaluated for bactericidal activity against MRSA. []
Relevance: Like 2-chloro-6-fluoro-N-(3-hydroxy-3-(thiophen-2-yl)propyl)benzamide, compound 1g belongs to the 2-hydroxybenzamide class, sharing the chlorine substituent and hydroxyl group on the benzamide ring.
Compound Description: Compound 1h was assessed as a potential bactericidal agent against MRSA. []
Relevance: Compound 1h shares the same 2-hydroxybenzamide core structure with 2-chloro-6-fluoro-N-(3-hydroxy-3-(thiophen-2-yl)propyl)benzamide. The presence of a chlorine substituent and a hydroxyl group on the benzamide ring further establishes the structural relation.
Compound Description: 14C-batanopride is a radiolabeled derivative of metoclopramide, synthesized for use in pharmacological studies. []
Relevance: This compound belongs to the benzamide class, similar to 2-chloro-6-fluoro-N-(3-hydroxy-3-(thiophen-2-yl)propyl)benzamide, and also possesses a chlorine substituent on the benzamide ring.
Compound Description: LY503430 is a potent and selective AMPA receptor potentiator. [] It displayed neuroprotective and neurotrophic effects in rodent models of Parkinson's disease. [] LY503430 selectively enhanced glutamate-induced calcium influx in cells transfected with human AMPA receptor subunits and potentiated AMPA-mediated responses in cortical, hippocampal, and substantia nigra neurons. []
Relevance: While not a direct structural analog, LY503430 is relevant due to its investigation as a potential therapeutic for neurodegenerative diseases, a field in which 2-chloro-6-fluoro-N-(3-hydroxy-3-(thiophen-2-yl)propyl)benzamide might also be explored based on its benzamide structure and potential for central nervous system activity.
Compound Description: EAA-090 is a novel N-methyl-D-aspartate (NMDA) antagonist. [] It exhibited potent inhibition of [3H]3-(2-carboxypiperazin-4-yl)propyl-1-phosphonic acid binding to NMDA receptors. [] EAA-090 showed preferential blockade of NMDA-elicited currents mediated by NMDA receptor splice variants containing the N-terminal insertion and favored NR2A-containing NMDA receptors. []
Relevance: Though structurally dissimilar to 2-chloro-6-fluoro-N-(3-hydroxy-3-(thiophen-2-yl)propyl)benzamide, EAA-090 is relevant because both compounds are potentially involved in modulating neurotransmitter systems, highlighting a potential area of shared research interest.
Compound Description: EAB-318 is a potent NMDA receptor antagonist. [] It also inhibits α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors. [] EAB-318 demonstrated neuroprotective effects against glutamate- and NMDA-induced neurotoxicity in various neuronal cell models. []
Relevance: Similar to 2-chloro-6-fluoro-N-(3-hydroxy-3-(thiophen-2-yl)propyl)benzamide, EAB-318 possesses a chlorine substituent, albeit on a benzimidazole ring instead of a benzamide ring. Its activity in modulating neurotransmission suggests a potential shared area of research interest with the target compound.
Compound Description: LY2444296 is a relatively short-acting, selective kappa (κ) opioid receptor antagonist. [] It dose-dependently prevented grooming deficits caused by the κ-agonist salvinorin A in mice, a marker of anhedonia. [] It also decreased immobility in the forced swim test, another indicator of anti-anhedonia effects. []
Relevance: LY2444296 shares the benzamide core structure with 2-chloro-6-fluoro-N-(3-hydroxy-3-(thiophen-2-yl)propyl)benzamide, highlighting their common membership in the benzamide class. While their specific pharmacological targets differ, both compounds have potential for central nervous system activity.
Compound Description: LY2795050 is a relatively short-acting κ-opioid receptor antagonist. [] In mice, LY2795050 dose- and time-dependently prevented grooming deficits induced by salvinorin A and decreased immobility in the forced swim test, suggesting anti-anhedonia effects. []
Relevance: LY2795050 and 2-chloro-6-fluoro-N-(3-hydroxy-3-(thiophen-2-yl)propyl)benzamide belong to the benzamide class, sharing the core benzamide structure. Both compounds also possess a chlorine substituent on the benzamide ring. Despite targeting different receptors, their potential for central nervous system activity presents a shared research interest.
Compound Description: PPT is an anti-staphylococcal compound identified using a multi-host screening approach. [] It reduced the severity of MRSA infections in Caenorhabditis elegans and Galleria mellonella models. [] PPT exhibited an MIC in the range of 2–8 µg/mL against MRSA and showed synergistic activity with doxycycline against MRSA. []
Relevance: While structurally distinct from 2-chloro-6-fluoro-N-(3-hydroxy-3-(thiophen-2-yl)propyl)benzamide, PPT's antibacterial activity highlights a potential shared area of investigation, especially considering the increasing prevalence of antibiotic resistance.
Compound Description: NNC is a potent anti-staphylococcal compound identified using a multi-host screening approach. [] It exhibited antibacterial efficacy against MRSA in C. elegans and G. mellonella models, with an MIC ranging from 2–8 µg/mL. [] NNC demonstrated synergistic activity with doxycycline against MRSA and permeabilized MRSA cells, suggesting a potential mechanism targeting bacterial membranes. []
Relevance: Although structurally dissimilar to 2-chloro-6-fluoro-N-(3-hydroxy-3-(thiophen-2-yl)propyl)benzamide, NNC's potent antibacterial activity against MRSA makes it a relevant compound for comparison, considering the global challenge of antimicrobial resistance.
4,5,6,7-tetrabromobenzotriazole (TBB)
Compound Description: TBB is a potent anti-staphylococcal compound identified through a whole-animal screening approach. [] It demonstrated efficacy against MRSA infections in C. elegans and G. mellonella models and exhibited an MIC of 2–8 µg/mL against MRSA. [] TBB permeabilized MRSA cells, suggesting a possible membrane-targeting mechanism. [] It also showed synergistic activity with doxycycline and oxacillin against MRSA. []
Relevance: Despite structural differences, TBB's potent antibacterial activity against MRSA, a significant public health threat, presents a relevant comparison to 2-chloro-6-fluoro-N-(3-hydroxy-3-(thiophen-2-yl)propyl)benzamide, highlighting a potential area of shared interest in combating antibiotic resistance.
Compound Description: GW4064 is an anti-staphylococcal compound identified through whole-animal screening. [] It exhibited efficacy against MRSA infections in C. elegans and G. mellonella and had an MIC of 2–8 µg/mL against MRSA. [] GW4064 showed synergistic activity with doxycycline against MRSA. []
Relevance: While structurally different from 2-chloro-6-fluoro-N-(3-hydroxy-3-(thiophen-2-yl)propyl)benzamide, GW4064's activity against MRSA makes it a relevant comparison, considering the growing challenge of antimicrobial resistance.
Compound Description: PD198306 is a new anti-staphylococcal compound. [] It showed efficacy against MRSA infections in C. elegans and G. mellonella and had an MIC of 2–8 µg/mL against MRSA. [] PD198306 exhibited synergistic activity with erythromycin against MRSA. []
Relevance: Although structurally distinct from 2-chloro-6-fluoro-N-(3-hydroxy-3-(thiophen-2-yl)propyl)benzamide, PD198306 shares the core benzamide structure, making it a relevant compound for comparison. Its activity against MRSA highlights a potential area of shared interest in combating bacterial resistance.
Compound Description: Compound 20 is a potent and selective phosphodiesterase (PDE) 2A inhibitor. [] It robustly increased 3',5'-cyclic guanosine monophosphate (cGMP) levels in the rat brain after oral administration and attenuated MK-801-induced episodic memory deficits in rats. [] These data suggest potential therapeutic utility of compound 20 in enhancing cognitive performance. []
Relevance: Although structurally dissimilar to 2-chloro-6-fluoro-N-(3-hydroxy-3-(thiophen-2-yl)propyl)benzamide, compound 20's activity in modulating cognitive function by inhibiting PDE2A highlights a potential shared area of investigation, as benzamides are known to have diverse biological activities, including potential effects on the central nervous system.
Compound Description: Compound 6 is a pyrimidinedione derivative that exhibits potent antiproliferative activity and induces apoptosis in cancer cells. [] It selectively inhibits HDAC6 activity over HDAC1 and HDAC2. [] Compound 6 also demonstrated in vivo antitumor activity with lower toxicity compared to its parent compound. []
Relevance: Compound 6 shares the benzamide core structure with 2-chloro-6-fluoro-N-(3-hydroxy-3-(thiophen-2-yl)propyl)benzamide, linking them under the benzamide class. Although their specific targets differ, both compounds exhibit biological activities with potential therapeutic implications.
Compound Description: Compound 15 is a potent inverse agonist of the retinoic acid-related orphan receptor gamma (RORγ). [] It effectively binds to the RORγ ligand-binding domain and inhibits the release of IL-17 from human T-helper 17 (TH17) cells. [] Structural analysis revealed that compound 15 interacts with RORγ through hydrophobic interactions and hydrogen bonding. []
Relevance: Compound 15 and 2-chloro-6-fluoro-N-(3-hydroxy-3-(thiophen-2-yl)propyl)benzamide share a significant structural similarity due to the presence of the 2-chloro-6-fluorobenzamide moiety. This common fragment suggests a potential for overlapping chemical and biological properties.
Compound Description: Compound 25 is an agonist of RORγ. [] It effectively binds to the RORγ ligand-binding domain and exhibits a contrasting mechanism of action compared to the inverse agonist compound 15. []
Relevance: Although structurally different from 2-chloro-6-fluoro-N-(3-hydroxy-3-(thiophen-2-yl)propyl)benzamide, compound 25's activity as an RORγ agonist is relevant for comparison with the inverse agonist compound 15, which shares the 2-chloro-6-fluorobenzamide moiety with the target compound. This comparison highlights the diverse pharmacological activities that can arise from structural variations within benzamide derivatives.
Compound Description: dm-mibefradil is a metabolite of the drug mibefradil (Ro 40-5967) and is known to potently inhibit high-voltage-activated (HVA) Ca2+ currents. []
Relevance: While structurally dissimilar to 2-chloro-6-fluoro-N-(3-hydroxy-3-(thiophen-2-yl)propyl)benzamide, dm-mibefradil is relevant in the context of NNC 55-0396, a selective antagonist of T-type calcium channels. [] NNC 55-0396 was designed to avoid the production of dm-mibefradil, thereby achieving selectivity for T-type channels. Understanding the structural features of dm-mibefradil is important in the context of designing selective calcium channel blockers, a field that could potentially be relevant for exploring the therapeutic applications of the target compound.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.